Detoxin C1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Detoxin C1 is a selective antagonist of blasticidin S.

Wissenschaftliche Forschungsanwendungen

Plant Metabolism and Detoxification

Research has shown that Detoxin C1 is integral to the detoxification of formaldehyde in plants. For instance, studies on Petunia hybrida demonstrated that these plants effectively remove formaldehyde from their environment through C1 metabolic pathways. Under liquid formaldehyde stress, petunia plants synthesized methionine and glycine via C1 metabolism, indicating a robust mechanism for detoxifying this harmful compound .

Key Findings:

- Petunia can metabolize high concentrations of formaldehyde (up to 6 mM), producing significant amounts of methionine and glycine.

- The Calvin cycle operates alongside C1 metabolism during formaldehyde detoxification, although its contribution is relatively minor compared to C1 pathways .

Computational Modeling

The integration of molecular systems biology has led to the development of comprehensive computational models of C1 metabolism. Using platforms like CytoSolve®, researchers have created predictive models that simulate the behavior of key biomolecules involved in detoxification processes . These models allow for:

- Hypothesis Generation : Facilitating focused experimental studies based on computational predictions.

- Parameter Sensitivity Analysis : Identifying critical parameters affecting formaldehyde detoxification efficiency.

Biosensor Development

Recent advancements have led to the creation of genetic enzyme screening systems (GESSs) capable of detecting various C1 compounds, including formaldehyde. These biosensors exhibit high specificity and linear responses to their respective substrates, making them valuable tools for studying enzymatic activities related to C1 metabolism .

Applications of Biosensors:

- Detecting environmental pollutants like formaldehyde in real-time.

- Enhancing enzymatic activity studies in microbial strains.

- Screening for novel enzymes involved in C1 assimilation pathways.

Arabidopsis Research

In studies involving Arabidopsis thaliana, researchers found that both the Calvin cycle and C1 metabolism function simultaneously under formaldehyde stress. This dual functionality underscores the adaptability of plant metabolic pathways when faced with toxic compounds .

Maize Studies

A systematic review identified critical molecular pathways related to formaldehyde detoxification in maize. This research highlighted how environmental factors can significantly affect the efficiency of C1 metabolism and subsequent detoxification processes .

Analyse Chemischer Reaktionen

2.1. Formaldehyde Detoxification Pathway

Formaldehyde is a significant substrate in the C1 metabolism pathway, where it undergoes detoxification primarily through conversion to formate and subsequently to carbon dioxide and water. The key reactions include:

-

Oxidation of Formaldehyde :

HCHO+NAD+→HCOOH+NADHThis reaction is catalyzed by formaldehyde dehydrogenase, which converts formaldehyde into formate.

-

Conversion of Formate :

HCOOH+NAD+→CO2+NADHThis step further detoxifies formate into carbon dioxide, completing the detoxification process.

2.2. Role in One-Carbon Metabolism

Detoxin C1 also participates in the broader one-carbon metabolism pathways, which are essential for synthesizing amino acids and nucleotides. The reactions include:

-

Serine Hydroxymethyltransferase Reaction :

Serine+THF→Glycine+5 10 methylene THFThis reaction transfers one-carbon units from serine to tetrahydrofolate (THF), an essential cofactor in C1 metabolism.

-

Methionine Biosynthesis :

Methionine synthesis involves several steps where one-carbon units are transferred through various intermediates, ultimately leading to the formation of methionine from homocysteine.

3.1. Enzymatic Activity and Pathways

Recent studies have identified critical enzymes involved in the metabolism of this compound:

-

Formaldehyde Dehydrogenase : Catalyzes the oxidation of formaldehyde to formate, playing a pivotal role in detoxification.

-

Methanol Dehydrogenase : Involved in converting methanol to formaldehyde, establishing a connection between methanol metabolism and formaldehyde detoxification.

These enzymes are crucial for maintaining cellular homeostasis under conditions of high formaldehyde stress, as evidenced by experiments with Arabidopsis thaliana, which demonstrated enhanced detoxification capabilities under elevated formaldehyde concentrations .

3.2. Molecular Pathways Analysis

A systematic review of molecular pathways related to C1 metabolism revealed three major systems:

-

Methionine Biosynthesis

-

Activated Methyl Cycle

-

Formaldehyde Detoxification

These pathways collectively involve numerous biochemical species and reaction kinetic parameters, highlighting the complexity and interconnectivity of one-carbon metabolism .

4.2. Enzyme Activity Under Formaldehyde Stress

| Enzyme | Activity Level under High HCHO Stress | Activity Level under Low HCHO Stress |

|---|---|---|

| Formaldehyde Dehydrogenase | High | Moderate |

| Methanol Dehydrogenase | Increased | Normal |

Eigenschaften

CAS-Nummer |

74717-53-6 |

|---|---|

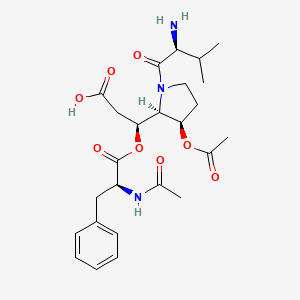

Molekularformel |

C25H35N3O8 |

Molekulargewicht |

505.6 g/mol |

IUPAC-Name |

(3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid |

InChI |

InChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1 |

InChI-Schlüssel |

WVEVNNJWNJDGSX-QWCYLASJSA-N |

SMILES |

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CC[C@H]([C@H]1[C@H](CC(=O)O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

Kanonische SMILES |

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Detoxin C1; Detoxin calpha1; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.